3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole
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Overview
Description
3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of pyran and oxazole rings
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their substitution patterns .
Mode of Action
Oxazole derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or function of the target, resulting in a biological response.
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Result of Action
The biological activities of oxazole derivatives can range from antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, to antioxidant effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Related compounds such as isoxazoles have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, facilitated by the electron-rich azole ring .
Cellular Effects
These effects are likely mediated through interactions with cellular proteins and enzymes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds such as isoxazoles are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method includes the reaction of aldoximes with 2,3-dichloroprop-1-ene in the presence of an oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium . This method provides high yields and avoids the use of organic solvents and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Oxone®–NaCl–Na2CO3 system is commonly used for the oxidation of aldoximes to nitrile oxides.
Nucleophiles: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMOGAMQGSMFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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